1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS It is characterized by the presence of a chloro group, a chloromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding alcohols or amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-Chloro-1-(3-(iodomethyl)-5-(methylthio)phenyl)propan-2-one and 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Uniqueness: The presence of specific functional groups, such as the chloro and methylthio groups, imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
QWWZLWZEJMQXST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CCl)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.